(S)-1-Boc-2-chloromethyl-pyrrolidine
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Overview
Description
(S)-1-Boc-2-chloromethyl-pyrrolidine is a chiral compound widely used in organic synthesis. The compound features a pyrrolidine ring substituted with a chloromethyl group and a tert-butoxycarbonyl (Boc) protecting group. The (S) configuration indicates the specific stereochemistry of the molecule, which is crucial for its reactivity and interactions in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-2-chloromethyl-pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with (S)-proline, a naturally occurring amino acid.
Protection: The amino group of (S)-proline is protected using a tert-butoxycarbonyl (Boc) group to form (S)-Boc-proline.
Reduction: The carboxylic acid group of (S)-Boc-proline is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Chlorination: The resulting alcohol is then converted to a chloromethyl group using thionyl chloride (SOCl2) or another chlorinating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-2-chloromethyl-pyrrolidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles, such as amines, thiols, or alcohols, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Deprotection: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with sodium azide yields (S)-1-Boc-2-azidomethyl-pyrrolidine.
Deprotection: The major product is (S)-2-chloromethyl-pyrrolidine after Boc removal.
Scientific Research Applications
(S)-1-Boc-2-chloromethyl-pyrrolidine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is utilized in the development of drug candidates, particularly those targeting neurological and infectious diseases.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-Boc-2-chloromethyl-pyrrolidine depends on its specific application. In general, the compound acts as a versatile intermediate that can be functionalized to interact with various molecular targets. For example, when used in drug synthesis, the chloromethyl group can form covalent bonds with target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
®-1-Boc-2-chloromethyl-pyrrolidine: The enantiomer of the (S) compound, differing in stereochemistry.
1-Boc-2-hydroxymethyl-pyrrolidine: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
1-Boc-2-azidomethyl-pyrrolidine: Contains an azidomethyl group instead of a chloromethyl group.
Uniqueness
(S)-1-Boc-2-chloromethyl-pyrrolidine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of chiral molecules and complex organic compounds.
Properties
IUPAC Name |
tert-butyl (2S)-2-(chloromethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDOGEILJSFSSG-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458740 |
Source
|
Record name | (S)-1-Boc-2-chloromethyl-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403735-05-7 |
Source
|
Record name | (S)-1-Boc-2-chloromethyl-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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